Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
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Overview
Description
Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves multiple steps. The process typically starts with the reaction of bis(2-chloroethyl)amine with tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The final step involves the oxidation of the intermediate compound to form the P-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphoramide derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to its ability to interfere with DNA replication.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Mafosfamide: A similar compound with comparable chemical structure and properties.
Cyclophosphamide: Another related compound used in cancer therapy.
Ifosfamide: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is unique due to its specific structural features and the presence of the P-oxide group, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with DNA sets it apart from other similar compounds .
Properties
CAS No. |
97139-16-7 |
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Molecular Formula |
C9H18Cl2N5O5P |
Molecular Weight |
378.15 g/mol |
IUPAC Name |
3-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-carbamoyl-1-hydroxyurea |
InChI |
InChI=1S/C9H18Cl2N5O5P/c10-2-4-15(5-3-11)22(20)14-7(1-6-21-22)13-9(18)16(19)8(12)17/h7,19H,1-6H2,(H2,12,17)(H,13,18)(H,14,20) |
InChI Key |
MKJICVBNGZKLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1NC(=O)N(C(=O)N)O)N(CCCl)CCCl |
Origin of Product |
United States |
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